DAA-1097

Description

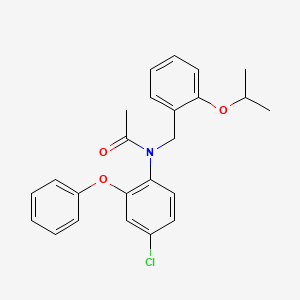

Structure

3D Structure

Properties

CAS No. |

220551-79-1 |

|---|---|

Molecular Formula |

C24H24ClNO3 |

Molecular Weight |

409.9 g/mol |

IUPAC Name |

N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3 |

InChI Key |

CGUBOFYHGYNUDL-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

DAA 1097 DAA-1097 DAA1097 N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide |

Origin of Product |

United States |

Foundational & Exploratory

The Core Mechanism of Action of DAA-1097: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1097 is a potent and selective agonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane. Historically known as the peripheral benzodiazepine (B76468) receptor (PBR), TSPO is a key modulator of mitochondrial function and is implicated in a range of physiological processes, including steroidogenesis, inflammation, and apoptosis. This technical guide provides a comprehensive overview of the mechanism of action of this compound, consolidating data on its binding affinity, detailing relevant experimental protocols, and elucidating its downstream signaling pathways. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the study of neuroactive compounds and the development of novel therapeutics targeting mitochondrial function and neurosteroidogenesis.

Introduction

This compound, chemically N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, has emerged as a significant research tool for investigating the physiological roles of the Translocator Protein (TSPO). Its high affinity and selectivity for TSPO, with negligible binding to central benzodiazepine receptors, make it an ideal probe for elucidating the functions of this mitochondrial protein. The primary mechanism of action of this compound revolves around its ability to allosterically modulate TSPO, leading to a cascade of intracellular events that ultimately influence neuronal excitability and function. This guide will delve into the specifics of this mechanism, from receptor binding to downstream physiological effects.

Binding Affinity and Selectivity of this compound

This compound exhibits a high binding affinity for TSPO, as determined by various radioligand binding assays. The following table summarizes the available quantitative data on its binding characteristics.

| Parameter | Value | Radioligand | Tissue/Cell Line | Species | Reference |

| IC₅₀ | 0.92 nM | [³H]PK 11195 | Crude mitochondrial preparations of whole brain | Rat | [1] |

| IC₅₀ | 0.64 nM | [³H]Ro5-4864 | Crude mitochondrial preparations of whole brain | Rat | |

| IC₅₀ | >10,000 nM | [³H]Flunitrazepam | Membranes of whole brain | Rat |

Experimental Protocols

Radioligand Binding Assay (Competition Assay)

This protocol outlines the methodology for determining the binding affinity of this compound for TSPO using a competition binding assay with [³H]PK11195.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of this compound for the binding of [³H]PK11195 to TSPO.

Materials:

-

Crude mitochondrial preparations from rat whole brain

-

[³H]PK11195 (specific activity ~80 Ci/mmol)

-

This compound

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4

-

Glass fiber filters (e.g., Whatman GF/B)

-

Scintillation cocktail

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat whole brains in ice-cold assay buffer and centrifuge to obtain a crude mitochondrial pellet. Resuspend the pellet in fresh assay buffer. Determine protein concentration using a standard method (e.g., Bradford assay).

-

Assay Setup: In a 96-well plate, combine the following in a final volume of 250 µL:

-

50 µL of mitochondrial membrane preparation (50-100 µg protein)

-

50 µL of [³H]PK11195 at a final concentration of 1-2 nM.

-

50 µL of varying concentrations of this compound (e.g., 10⁻¹¹ to 10⁻⁵ M) or vehicle for total binding.

-

For non-specific binding, add a high concentration of unlabeled PK11195 (e.g., 10 µM).

-

-

Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation.

-

Filtration: Terminate the incubation by rapid filtration through glass fiber filters pre-soaked in assay buffer. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

References

DAA-1097: A Potent and Selective TSPO Agonist for Research and Drug Development

Introduction

DAA-1097 is a high-affinity agonist for the 18 kDa Translocator Protein (TSPO), a promising therapeutic target for a range of neurological and psychiatric disorders. This document provides a comprehensive technical overview of this compound, including its pharmacological properties, key experimental protocols for its characterization, and visualization of its proposed signaling pathways. This guide is intended for researchers, scientists, and drug development professionals working in the field of neuropharmacology and related disciplines. While specific data for this compound is limited in publicly available literature, this guide draws upon extensive research on the closely related and well-characterized TSPO agonist, DAA1106, to provide a relevant and detailed framework for understanding this compound's mechanism of action and experimental evaluation.

Pharmacological Data Summary

The following tables summarize the key quantitative data for the representative TSPO agonist, DAA1106, which is structurally and functionally similar to this compound. This data provides a benchmark for the expected pharmacological profile of this compound.

Table 1: In Vitro Binding Affinity of DAA1106

| Ligand | Target | Assay Type | Ki (nM) | Reference |

| DAA1106 | Human TSPO | Radioligand Binding Assay ([³H]PBR28) | 0.28 | |

| DAA1106 | Rat TSPO | Radioligand Binding Assay ([³H]PK11195) | 0.52 |

Table 2: In Vivo Receptor Occupancy of DAA1106

| Species | Brain Region | Tracer | ED50 (mg/kg) | Reference |

| Rat | Whole Brain | [¹¹C]DAA1106 | 0.09 (i.v.) | |

| Human | Whole Brain | [¹¹C]DAA1106 | 0.23 (i.v.) |

Key Experimental Protocols

This section details the standard methodologies used to characterize the binding and functional activity of TSPO agonists like this compound.

Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test compound for TSPO.

Materials:

-

Membrane homogenates from cells or tissues expressing TSPO (e.g., rat brain, human platelets).

-

Radioligand (e.g., [³H]PK11195 or [³H]PBR28).

-

Test compound (this compound).

-

Non-specific binding control (e.g., 10 µM PK11195).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation vials and cocktail.

-

Liquid scintillation counter.

Procedure:

-

Prepare serial dilutions of this compound.

-

In a 96-well plate, add membrane homogenates, radioligand at a concentration near its Kd, and either buffer, this compound, or the non-specific binding control.

-

Incubate at room temperature for a specified time (e.g., 60 minutes) to reach equilibrium.

-

Terminate the assay by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters rapidly with ice-cold assay buffer.

-

Place the filters in scintillation vials with scintillation cocktail.

-

Quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of this compound by subtracting the non-specific binding from the total binding.

-

Determine the IC50 value (concentration of this compound that inhibits 50% of specific binding) by non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Autoradiography

This technique visualizes the distribution of TSPO in tissue sections.

Materials:

-

Frozen tissue sections (e.g., brain slices).

-

Radiolabeled TSPO ligand (e.g., [¹¹C]DAA1106 or a suitable radiolabeled version of this compound).

-

Incubation buffer.

-

Washing buffers.

-

Phosphor imaging plates or film.

Procedure:

-

Thaw-mount the tissue sections onto microscope slides.

-

Incubate the sections with the radioligand in incubation buffer for a specified time.

-

To determine non-specific binding, incubate adjacent sections in the presence of an excess of a non-labeled TSPO ligand.

-

Wash the sections in ice-cold buffer to remove unbound radioligand.

-

Dry the sections.

-

Expose the sections to a phosphor imaging plate or film.

-

Analyze the resulting image to determine the density and distribution of TSPO binding sites.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed signaling pathway of TSPO activation by this compound and a typical experimental workflow for its characterization.

Caption: Proposed signaling pathway of TSPO activation by this compound.

Caption: Experimental workflow for the characterization of this compound.

DAA-1097: A Technical Guide to its Binding Affinity for the 18 kDa Translocator Protein (TSPO)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the binding affinity of DAA-1097 for the 18 kDa Translocator Protein (TSPO), formerly known as the Peripheral Benzodiazepine Receptor (PBR). This compound is a potent and selective ligand for TSPO, a protein of significant interest in diagnostics and therapeutics, particularly in the context of neuroinflammation and steroidogenesis. This document outlines the quantitative binding data, detailed experimental methodologies for affinity determination, and visual representations of the associated signaling pathways and experimental workflows.

Quantitative Binding Affinity of this compound and Related Ligands

The binding affinity of this compound and other key TSPO ligands is summarized in the table below. The data are presented as IC50 and Ki values, which are critical metrics for assessing ligand potency. A lower value indicates a higher binding affinity.

| Compound | Radioligand | Preparation | IC50 (nM) | Ki (nM) | Reference |

| This compound | [3H]PK 11195 | Rat whole brain crude mitochondrial preparations | 0.92 | Not Reported | [1] |

| This compound | [3H]Ro 5-4864 | Rat whole brain crude mitochondrial preparations | 0.64 | Not Reported | |

| DAA-1106 | [3H]PK 11195 | Rat whole brain crude mitochondrial preparations | 0.28 | Not Reported | |

| DAA-1106 | [3H]Ro 5-4864 | Rat whole brain crude mitochondrial preparations | 0.21 | Not Reported | |

| DAA-1106 | Not Specified | Not Specified | 1.6 | Not Reported | [1] |

| (R)-PK11195 | Not Specified | Not Specified | 1.1 | Not Reported | [1] |

| Ro5-4864 | Not Specified | Not Specified | Not Reported | 1.02 | [1] |

| FGIN-1-27 | Not Specified | Not Specified | Not Reported | 3.25 | [1] |

Experimental Protocols: Radioligand Binding Assay

The determination of the binding affinity of this compound for TSPO is typically achieved through a competitive radioligand binding assay. This method measures the ability of a non-radiolabeled compound (the "competitor," in this case, this compound) to displace a radiolabeled ligand that has a known high affinity for the target receptor.

I. Preparation of Mitochondrial Membranes

-

Tissue Homogenization : Whole rat brains are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors).

-

Centrifugation : The homogenate undergoes a low-speed centrifugation (e.g., 1,000 x g for 3 minutes) to remove large debris. The resulting supernatant is then subjected to a high-speed centrifugation (e.g., 20,000 x g for 10 minutes at 4°C) to pellet the membranes containing mitochondria.

-

Washing : The pellet is resuspended in fresh buffer and centrifuged again to wash the membranes.

-

Storage : The final pellet is resuspended in a buffer containing a cryoprotectant (e.g., 10% sucrose) and stored at -80°C until use.

-

Protein Quantification : A sample of the membrane preparation is analyzed for protein content using a standard method like the BCA assay to ensure consistent amounts are used in the binding assay.

II. Competitive Binding Assay

-

Assay Setup : The assay is typically performed in a 96-well plate format with a final reaction volume of 250 µL.

-

Incubation Mixture : Each well contains:

-

150 µL of the prepared mitochondrial membrane suspension (containing a specific amount of protein).

-

50 µL of a solution containing a range of concentrations of the unlabeled competitor (this compound).

-

50 µL of a fixed concentration of the radioligand (e.g., [3H]PK 11195).

-

-

Incubation : The plate is incubated at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes) with gentle agitation to allow the binding to reach equilibrium.

-

Separation of Bound and Free Radioligand : The incubation is terminated by rapid vacuum filtration through a glass fiber filter (e.g., GF/C) that has been pre-soaked in a solution like 0.3% polyethyleneimine (PEI) to reduce non-specific binding. This process traps the membranes with the bound radioligand on the filter while the unbound radioligand passes through.

-

Washing : The filters are washed multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Scintillation Counting : The filters are dried, and a scintillation cocktail is added. The radioactivity trapped on the filters is then measured using a scintillation counter.

III. Data Analysis

-

Specific Binding Calculation : For each concentration of the competitor, the non-specific binding (determined in the presence of a high concentration of an unlabeled ligand) is subtracted from the total binding to yield the specific binding.

-

IC50 Determination : The specific binding data are plotted against the logarithm of the competitor concentration, and a sigmoidal dose-response curve is fitted to the data using non-linear regression analysis. The IC50 value, which is the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined from this curve.

-

Ki Calculation : If the dissociation constant (Kd) of the radioligand is known, the inhibition constant (Ki) of the competitor can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand used in the assay.

Visualizing the Molecular Environment and Experimental Process

To better understand the context of this compound's action and the methodology used to characterize it, the following diagrams have been generated using the DOT language.

References

DAA-1097 and Neuroinflammation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurodegenerative diseases. The 18 kDa translocator protein (TSPO), located on the outer mitochondrial membrane of microglia, has emerged as a key target for both imaging and therapeutic intervention in neuroinflammatory conditions. DAA-1097, a high-affinity TSPO ligand, has shown promise in preclinical studies. This technical guide provides an in-depth overview of this compound, its interaction with TSPO, and its potential role in modulating neuroinflammation. This document summarizes available quantitative data, details relevant experimental protocols, and visualizes key pathways and workflows to support further research and development in this area.

Introduction to this compound and TSPO

This compound, chemically known as N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a potent and selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] TSPO is highly expressed in activated microglia, the resident immune cells of the central nervous system (CNS), making it a valuable biomarker for neuroinflammation.[2] Ligands targeting TSPO, such as this compound, are being investigated for their potential to modulate microglial activity and exert neuroprotective effects.[3]

Quantitative Data: this compound Binding Affinity

The binding affinity of this compound to TSPO has been quantified in several studies. The following table summarizes the key binding parameters.

| Ligand | Radioligand | Preparation | Assay Type | Parameter | Value (nM) | Reference |

| This compound | [3H]PK 11195 | Crude mitochondrial preparations of rat whole brain | Inhibition | IC50 | 0.92 | [1] |

| This compound | [3H]Ro 5-4864 | Crude mitochondrial preparations of rat whole brain | Inhibition | IC50 | 0.64 | [1] |

| This compound | Not Specified | Not Specified | Not Specified | Ki | 0.92 | [3] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound and its effects on neuroinflammation.

TSPO Competitive Binding Assay

This protocol is adapted from studies determining the binding affinity of TSPO ligands.[1][3]

Objective: To determine the binding affinity (Ki) of this compound for TSPO by measuring its ability to displace a radiolabeled ligand, such as [3H]PK11195.

Materials:

-

Crude mitochondrial preparations from rat brain or TSPO-expressing cells.

-

[3H]PK11195 (radioligand).

-

This compound (test compound).

-

Unlabeled PK11195 (for non-specific binding).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Scintillation cocktail.

-

Glass fiber filters.

-

Scintillation counter.

Procedure:

-

Preparation of Mitochondrial Membranes: Homogenize rat whole brains in ice-cold sucrose (B13894) buffer and perform differential centrifugation to isolate the crude mitochondrial fraction. Resuspend the pellet in assay buffer.

-

Binding Assay: In test tubes, combine the mitochondrial preparation, a fixed concentration of [3H]PK11195 (typically at or below its Kd), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specified temperature (e.g., 4°C or 25°C) for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of specific binding of [3H]PK11195 against the logarithm of the this compound concentration. Calculate the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

TSPO Competitive Binding Assay Workflow.

In Vitro Assessment of Anti-Neuroinflammatory Activity

Objective: To quantify the effect of this compound on the production of nitric oxide, a pro-inflammatory mediator, in activated microglia.

Materials:

-

BV-2 microglial cell line or primary microglia.

-

Lipopolysaccharide (LPS) to activate microglia.

-

This compound.

-

Griess Reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Sodium nitrite (B80452) standard solution.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Culture: Plate BV-2 cells in 96-well plates and allow them to adhere.

-

Treatment: Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 1 hour).

-

Activation: Stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include control wells with untreated cells and cells treated with LPS alone.

-

Incubation: Incubate the plates for 24-48 hours.

-

Griess Reaction: Collect the cell culture supernatant. Mix the supernatant with Griess Reagent and incubate in the dark at room temperature.

-

Measurement: Measure the absorbance at 540 nm using a microplate reader.

-

Quantification: Determine the nitrite concentration in the samples by comparing the absorbance to a standard curve generated with sodium nitrite.

Objective: To measure the effect of this compound on the release of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6) from activated microglia.

Materials:

-

BV-2 cells or primary microglia.

-

LPS.

-

This compound.

-

ELISA kits for the specific cytokines of interest.

-

96-well plates.

-

Microplate reader.

Procedure:

-

Cell Culture and Treatment: Follow steps 1-4 as described in the Nitric Oxide Production Assay.

-

Supernatant Collection: Collect the cell culture supernatant.

-

ELISA: Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves coating a plate with a capture antibody, adding the supernatant, adding a detection antibody, adding a substrate, and stopping the reaction.

-

Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Quantification: Calculate the cytokine concentration in the samples based on a standard curve.

In Vitro Anti-Inflammatory Assay Workflow.

Radiosynthesis of a this compound PET Tracer

Objective: To synthesize [11C]this compound for use in Positron Emission Tomography (PET) imaging of TSPO in vivo.

General Principle: The synthesis would likely involve the methylation of a suitable precursor with [11C]methyl iodide or [11C]methyl triflate.

Potential Precursor: A desmethyl analog of this compound would be required, where the N-isopropoxybenzyl group is replaced with a hydroxyl group on the benzyl (B1604629) ring, which can then be methylated.

General Procedure:

-

[11C]CO2 Production: Production of [11C]CO2 via a cyclotron.

-

[11C]Methyl Iodide Synthesis: Conversion of [11C]CO2 to [11C]methyl iodide.

-

Radiolabeling: Reaction of the desmethyl precursor with [11C]methyl iodide in the presence of a base.

-

Purification: Purification of the crude reaction mixture using high-performance liquid chromatography (HPLC).

-

Formulation: Formulation of the purified [11C]this compound in a physiologically compatible solution for injection.

Signaling Pathways and Mechanism of Action

TSPO ligands are thought to exert their effects through various mechanisms, primarily centered on mitochondrial function and steroidogenesis.

Modulation of Mitochondrial Function

TSPO is a component of the mitochondrial permeability transition pore (mPTP).[3] By binding to TSPO, this compound may modulate the opening of the mPTP, thereby influencing mitochondrial membrane potential, ATP production, and the generation of reactive oxygen species (ROS).

Downstream Signaling in Microglia

Activation of microglia by stimuli such as LPS triggers intracellular signaling cascades, including the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways. These pathways lead to the transcription and release of pro-inflammatory mediators. While not directly demonstrated for this compound, TSPO ligands have been suggested to modulate these pathways, leading to a reduction in the inflammatory response.

Potential Signaling Pathways Modulated by this compound in Microglia.

Conclusion and Future Directions

This compound is a high-affinity TSPO ligand with the potential to modulate neuroinflammation. The quantitative data on its binding affinity are robust. However, there is a notable lack of publicly available data on its direct effects on microglial activation, cytokine and nitric oxide production, and downstream signaling pathways. The experimental protocols provided in this guide offer a framework for generating this critical data. Future research should focus on elucidating the precise mechanisms by which this compound modulates microglial function in vitro and on evaluating its efficacy in in vivo models of neuroinflammatory and neurodegenerative diseases. Such studies will be crucial for advancing this compound and other TSPO ligands as potential therapeutic agents.

References

- 1. Characterization of the High-Affinity Drug Ligand Binding Site of Mouse Recombinant TSPO - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Hydrogen peroxide enhances LPS-induced nitric oxide production via the expression of interferon beta in BV-2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

The Role of DAA-1097 in Steroidogenesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1097, a high-affinity and selective ligand for the 18 kDa Translocator Protein (TSPO), has emerged as a significant modulator of steroidogenesis. This technical guide provides an in-depth analysis of the core mechanisms by which this compound influences the synthesis of steroid hormones. By targeting TSPO, a key protein in the outer mitochondrial membrane, this compound facilitates the rate-limiting step in steroid production: the translocation of cholesterol into the mitochondria. This guide summarizes the quantitative data on this compound's binding affinity and its impact on steroid hormone levels, details the experimental protocols for key assays, and visualizes the associated signaling pathways and workflows. This information is intended to serve as a comprehensive resource for researchers and professionals in the fields of endocrinology, neuroscience, and drug development.

Introduction to this compound and Steroidogenesis

Steroid hormones are a class of lipids that play crucial roles in a vast array of physiological processes, including metabolism, inflammation, stress response, and reproduction. The biosynthesis of all steroid hormones, a process known as steroidogenesis, begins with the conversion of cholesterol to pregnenolone (B344588). A critical and rate-limiting step in this pathway is the transport of cholesterol from the cytoplasm to the inner mitochondrial membrane, where the cytochrome P450 side-chain cleavage enzyme (P450scc) is located.

The Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane, is a key component of the machinery that facilitates this cholesterol transport. This compound, with the chemical name N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a potent and selective non-benzodiazepine ligand for TSPO. Its high affinity for TSPO makes it a valuable pharmacological tool for studying the role of this protein in steroidogenesis and a potential therapeutic agent for conditions associated with dysregulated steroid synthesis.

Mechanism of Action of this compound in Steroidogenesis

The primary mechanism by which this compound stimulates steroidogenesis is through its interaction with TSPO. The binding of this compound to TSPO is thought to induce a conformational change in the protein, enhancing its ability to facilitate the transfer of cholesterol across the mitochondrial membranes. This process involves a multi-protein complex, often referred to as the "transduceosome," which includes TSPO, the voltage-dependent anion channel (VDAC), and the steroidogenic acute regulatory protein (StAR).

StAR protein plays an indispensable role by binding cholesterol and delivering it to the outer mitochondrial membrane. The interaction between StAR and TSPO is believed to be crucial for the efficient transfer of cholesterol to the inner mitochondrial membrane, where P450scc can then convert it to pregnenolone. This compound, by activating TSPO, effectively enhances this cholesterol transport, thereby increasing the substrate availability for steroid synthesis and leading to an upregulation of steroid hormone production.

Quantitative Data on this compound

The following tables summarize the key quantitative data regarding the binding affinity of this compound to TSPO and its effects on steroid hormone production.

Table 1: Binding Affinity of this compound for Translocator Protein (TSPO)

| Parameter | Value | Species | Tissue/Cell Line | Radioligand | Reference |

| IC50 | 0.92 nM | Rat | Whole Brain Mitochondria | [3H]PK 11195 | [1] |

| IC50 | 0.64 nM | Rat | Whole Brain Mitochondria | [3H]Ro 5-4864 |

Table 2: Effects of TSPO Ligands on Steroid Production (Illustrative Examples)

| TSPO Ligand | Cell Line/Model | Steroid Measured | Concentration | Fold Increase (approx.) | Reference |

| FGIN-1-27 | Rat Leydig Cells | Testosterone (B1683101) | 10 µM | Significant increase | [2][3] |

| XBD173 | Human Glial Cells | Pregnenolone | 50 µM | Stimulated production | [4] |

| 2a and 2b (imidazoquinazolinones) | SH-SY5Y cells | Pregnenolone | 10 nM | Increase observed | [5] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to studying the role of this compound in steroidogenesis.

Radioligand Binding Assay for TSPO

This protocol is used to determine the binding affinity of this compound for TSPO.

Objective: To determine the IC50 value of this compound for the inhibition of radioligand binding to TSPO in mitochondrial preparations.

Materials:

-

Crude mitochondrial preparations from rat whole brain or specific cell lines (e.g., C6 glioma, MA-10 Leydig cells).

-

Radioligand: [3H]PK 11195 or [3H]Ro 5-4864.

-

This compound stock solution in DMSO.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control: High concentration of a non-labeled TSPO ligand (e.g., 10 µM PK 11195).

-

Glass fiber filters (e.g., Whatman GF/B).

-

Scintillation cocktail.

-

Scintillation counter.

Procedure:

-

Mitochondrial Preparation: Homogenize tissue or cells in ice-cold buffer and centrifuge to isolate the mitochondrial fraction. Resuspend the mitochondrial pellet in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).

-

Assay Setup: In a 96-well plate or microcentrifuge tubes, add the following in order:

-

Assay buffer.

-

This compound at various concentrations (for competition curve).

-

Radioligand at a fixed concentration (typically near its Kd value).

-

Mitochondrial preparation (e.g., 50-100 µg of protein).

-

For total binding wells, add vehicle instead of this compound.

-

For non-specific binding wells, add the non-specific binding control.

-

-

Incubation: Incubate the mixture at a specified temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-90 minutes).

-

Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

In Vitro Steroidogenesis Assay

This protocol is used to measure the effect of this compound on steroid production in cultured cells.

Objective: To quantify the production of steroids (e.g., progesterone, testosterone, allopregnanolone) by steroidogenic cells in response to this compound treatment.

Materials:

-

Steroidogenic cell line (e.g., MA-10 Leydig cells for testosterone, C6 glioma cells for pregnenolone and progesterone, H295R adrenal carcinoma cells for a broad steroid profile).

-

Cell culture medium and supplements.

-

This compound stock solution in DMSO.

-

Stimulating agent (optional, e.g., hCG for Leydig cells, forskolin (B1673556) for H295R cells).

-

Solvents for steroid extraction (e.g., diethyl ether, ethyl acetate).

-

Internal standards for the steroids of interest.

-

LC-MS/MS system for steroid quantification.

Procedure:

-

Cell Culture: Plate the steroidogenic cells in multi-well plates and allow them to adhere and grow to a desired confluency.

-

Treatment: Replace the culture medium with fresh medium containing this compound at various concentrations. Include a vehicle control (DMSO). If applicable, co-treat with a stimulating agent.

-

Incubation: Incubate the cells for a specified period (e.g., 2-24 hours) at 37°C in a CO2 incubator.

-

Sample Collection: Collect the cell culture medium. Cells can also be harvested and lysed for intracellular steroid measurement.

-

Steroid Extraction:

-

Add internal standards to the collected medium.

-

Perform liquid-liquid extraction by adding an organic solvent, vortexing, and separating the organic phase.

-

Evaporate the organic solvent to dryness under a stream of nitrogen.

-

Reconstitute the dried extract in the mobile phase for LC-MS/MS analysis.

-

-

Quantification by LC-MS/MS:

-

Inject the reconstituted samples into an LC-MS/MS system equipped with a suitable column (e.g., C18).

-

Use a gradient elution program with appropriate mobile phases (e.g., water and methanol (B129727) with additives like formic acid or ammonium (B1175870) fluoride).

-

Detect and quantify the steroids using multiple reaction monitoring (MRM) mode.

-

-

Data Analysis: Generate a standard curve for each steroid using known concentrations. Calculate the concentration of each steroid in the samples and normalize to protein content or cell number.

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key concepts related to the role of this compound in steroidogenesis.

References

- 1. The translocator protein ligands as mitochondrial functional modulators for the potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Effects of pharmacologically induced Leydig cell testosterone production on intratesticular testosterone and spermatogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. TSPO Ligands Boost Mitochondrial Function and Pregnenolone Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to DAA-1097: A Selective Translocator Protein (TSPO) Agonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

DAA-1097 is a potent and selective agonist for the Translocator Protein (TSPO), an 18 kDa protein primarily located on the outer mitochondrial membrane.[1] Formerly known as the peripheral benzodiazepine (B76468) receptor (PBR), TSPO is a key modulator of various cellular processes, including neuroinflammation, steroidogenesis, and apoptosis. This technical guide provides a comprehensive overview of this compound, including its chemical identity, pharmacological data, experimental protocols for its characterization, and a summary of its proposed signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals in the fields of pharmacology, neuroscience, and drug development.

Chemical Identity

-

IUPAC Name: N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide[1]

-

CAS Number: 220551-79-1[1]

Quantitative Pharmacological Data

The primary pharmacological action of this compound is its high-affinity binding to and activation of TSPO. The following table summarizes the in vitro binding affinities of this compound for TSPO, as determined by radioligand binding assays.

| Radioligand | Preparation | IC50 (nM) | Reference |

| [³H]PK 11195 | Crude mitochondrial preparations of rat whole brain | 0.92 | [Okuyama et al., 1999][2] |

| [³H]Ro 5-4864 | Crude mitochondrial preparations of rat whole brain | 0.64 | [Okuyama et al., 1999][2] |

| [³H]flunitrazepam (Central Benzodiazepine Receptor) | Membranes of rat whole brain | >10,000 | [Okuyama et al., 1999][2] |

Experimental Protocols

The following sections outline the generalized experimental protocols for the characterization of this compound's pharmacological profile. These protocols are based on standard methodologies employed in the field.

Radioligand Binding Assay (In Vitro)

This protocol is a generalized procedure for determining the binding affinity of this compound to TSPO.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound for the binding of a radiolabeled ligand to TSPO.

Materials:

-

Crude mitochondrial preparation from rat brain tissue

-

Radioligands: [³H]PK 11195 or [³H]Ro 5-4864

-

This compound

-

Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

Glass fiber filters

-

Scintillation fluid

-

Scintillation counter

Procedure:

-

Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer and centrifuge to isolate the crude mitochondrial fraction. Resuspend the pellet in fresh buffer.

-

Assay Setup: In a multi-well plate, combine the mitochondrial preparation, a fixed concentration of the radioligand (e.g., [³H]PK 11195), and varying concentrations of this compound.

-

Incubation: Incubate the mixture at a specific temperature (e.g., 4°C) for a defined period to allow binding to reach equilibrium.

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

-

Scintillation Counting: Place the filters in vials with scintillation fluid and measure the radioactivity using a scintillation counter.

-

Data Analysis: Determine the concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50 value) by non-linear regression analysis.

Behavioral Assays for Anxiolytic Activity (In Vivo)

The following are generalized protocols for assessing the anxiolytic-like effects of this compound in rodents, as described in the study by Okuyama et al. (1999).[2]

Objective: To assess anxiety-like behavior by measuring the aversion of mice to a brightly lit environment.

Apparatus: A box divided into a small, dark compartment and a large, brightly illuminated compartment, with an opening connecting the two.

Procedure:

-

Administer this compound or vehicle to the mice orally.

-

After a set pre-treatment time, place each mouse in the center of the light compartment.

-

Allow the mouse to freely explore the apparatus for a defined period (e.g., 5-10 minutes).

-

Record the time spent in the light compartment, the number of transitions between the two compartments, and the latency to first enter the dark compartment.

-

Anxiolytic compounds typically increase the time spent in the light compartment and the number of transitions.

Objective: To evaluate anxiety-like behavior based on the conflict between the innate tendency of rats to explore a novel environment and their aversion to open, elevated spaces.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms.

Procedure:

-

Administer this compound or vehicle to the rats orally.

-

After a specified pre-treatment period, place each rat on the central platform of the maze, facing an open arm.

-

Allow the rat to explore the maze for a set duration (e.g., 5 minutes).

-

Record the number of entries into and the time spent in the open and closed arms.

-

Anxiolytic drugs are expected to increase the number of entries into and the time spent in the open arms.

Assessment of Sedative Effects (In Vivo)

Objective: To determine if this compound potentiates the sedative effects of a barbiturate.

Procedure:

-

Administer this compound or vehicle to mice orally.

-

After a defined pre-treatment time, administer a sub-hypnotic dose of hexobarbital.

-

Measure the latency to the onset of sleep (loss of righting reflex) and the duration of sleep.

-

A potentiation of anesthesia is indicated by a shorter latency to sleep and a longer duration of sleep.

Objective: To assess the effect of this compound on general motor activity.

Apparatus: An open-field arena equipped with automated activity monitoring systems (e.g., infrared beams).

Procedure:

-

Administer this compound or vehicle to mice orally.

-

Place the mice individually into the open-field arena.

-

Record locomotor activity (e.g., distance traveled, number of beam breaks) over a specific period.

-

A lack of significant change in locomotor activity suggests that the anxiolytic effects are not due to general sedation.[2]

Signaling Pathways

This compound exerts its effects by binding to the Translocator Protein (TSPO) on the outer mitochondrial membrane. The downstream signaling cascade is complex and appears to be involved in multiple cellular functions.

References

DAA-1097: A Technical Guide to its Molecular Structure, Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of DAA-1097, a potent and selective agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). This guide covers its molecular structure, physicochemical properties, biological activity, and relevant experimental methodologies.

Molecular Structure and Physicochemical Properties

This compound, systematically named N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a synthetic aryloxyanilide derivative.[1][2] Its core structure is designed for high-affinity binding to the TSPO.

Table 1: Molecular Identifiers and Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide | [2] |

| Synonyms | DAA1097, PGL-36 | [1][3] |

| CAS Number | 220551-79-1 | [4][5] |

| Molecular Formula | C₂₄H₂₄ClNO₃ | [4][6] |

| Molecular Weight | 409.91 g/mol | [4][5][6] |

| SMILES | CC(C)Oc1ccccc1CN(C(=O)C)c2ccc(Cl)cc2Oc3ccccc3 | [2][4][6] |

| InChI Key | CGUBOFYHGYNUDL-UHFFFAOYSA-N | [2][6] |

| Solubility | Soluble in DMSO | [7] |

Biological Activity and Mechanism of Action

This compound is a selective agonist for the 18 kDa Translocator Protein (TSPO).[2] TSPO is an evolutionarily conserved protein primarily located on the outer mitochondrial membrane.[8] It plays a crucial role in several cellular processes, including steroidogenesis, apoptosis, immune response, and calcium homeostasis.[8]

The binding of this compound to TSPO modulates mitochondrial functions. TSPO is a key component of a multi-protein complex that can form the mitochondrial permeability transition pore (mPTP).[8][9] The opening of the mPTP is a critical event in the apoptotic cascade. By interacting with TSPO, ligands like this compound can influence mPTP formation and, consequently, cell survival pathways.[9] This mechanism is believed to underlie the observed neuroprotective and anxiolytic effects of TSPO ligands.[8] this compound has demonstrated potent anxiolytic-like properties in animal models.[1][2]

Figure 1. Simplified signaling pathway of this compound action.

Binding Affinity

This compound exhibits high affinity for TSPO, with nanomolar to sub-nanomolar potency. It shows marked selectivity for TSPO over the central benzodiazepine receptor (CBR).[1]

Table 2: Binding Affinity of this compound for TSPO

| Radioligand Competed | Preparation | IC₅₀ Value | Reference(s) |

| [³H]PK 11195 | Rat whole brain mitochondria | 0.92 nM | [1] |

| [³H]Ro 5-4864 | Rat whole brain mitochondria | 0.64 nM | [1] |

| [³H]-flunitrazepam (CBR) | Rat whole brain membranes | >10,000 nM | [1] |

Pharmacokinetic Profile

This compound is orally active, a crucial property for its potential therapeutic application.[1][4] While comprehensive ADME (Absorption, Distribution, Metabolism, and Excretion) data is not extensively published in the provided search results, its oral activity indicates sufficient absorption and stability to elicit a pharmacological response.[1][4] General in vitro assays, such as liver microsomal stability tests, are standard for evaluating the metabolic fate of such compounds.[8]

Table 3: Known Pharmacokinetic Properties of this compound

| Parameter | Observation | Reference(s) |

| Route of Admin. | Orally active | [1][4] |

| Effect | Anxiolytic effects observed after oral administration | [1] |

Experimental Protocols

The following sections detail a standard methodology for determining the binding affinity of a test compound like this compound to TSPO.

Radioligand Binding Assay for TSPO

This protocol is a generalized procedure based on standard methods for competitive radioligand binding assays.[10][11]

Objective: To determine the inhibition constant (Ki) of this compound for TSPO by measuring its ability to compete with a known radiolabeled TSPO ligand (e.g., [³H]PK11195).

Materials:

-

Test compound (this compound)

-

Radiolabeled ligand ([³H]PK11195)

-

Unlabeled competitor for non-specific binding (e.g., PK11195 at high concentration)

-

Mitochondrial membrane preparation from rat brain or TSPO-expressing cells

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

-

96-well plates

-

Glass fiber filters (e.g., GF/C) pre-soaked in polyethyleneimine (PEI)

-

Scintillation cocktail

-

Scintillation counter

-

Filtration apparatus (cell harvester)

Procedure:

-

Membrane Preparation: Homogenize tissue (e.g., rat brain) in cold lysis buffer. Centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh buffer. Determine protein concentration using a suitable method (e.g., BCA assay).[11]

-

Assay Setup: In a 96-well plate, set up triplicate wells for:

-

Total Binding: Membrane preparation + radioligand + assay buffer.

-

Non-specific Binding: Membrane preparation + radioligand + excess unlabeled competitor (e.g., 20 µM PK11195).[10]

-

Competitive Binding: Membrane preparation + radioligand + varying concentrations of this compound.

-

-

Incubation: Add the membrane preparation, competing compounds (or buffer), and radioligand to the wells. The final assay volume is typically 250 µL.[11] Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 37°C) to reach binding equilibrium.[10][11]

-

Filtration: Rapidly terminate the incubation by vacuum filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand (on the filter) from the unbound ligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.[11]

-

Counting: Dry the filters, add scintillation cocktail, and measure the radioactivity (in counts per minute, CPM) using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]

-

Figure 2. Experimental workflow for the radioligand binding assay.

Synthesis

The synthesis of this compound and related aryloxyanilide derivatives has been described in the scientific literature.[2][7] These syntheses generally involve multi-step procedures common in medicinal chemistry to construct the core scaffold and introduce the necessary functional groups for optimal TSPO binding. For detailed synthetic procedures, readers are directed to the primary research articles.

Conclusion

This compound is a valuable research tool for investigating the function of the Translocator Protein (TSPO). Its high binding affinity, selectivity, and oral activity make it a significant molecule in the study of neuroinflammation, neurodegenerative diseases, and anxiety disorders. The data and protocols presented in this guide offer a comprehensive resource for professionals in the field of drug discovery and development.

References

- 1. Neuropharmacological profile of peripheral benzodiazepine receptor agonists, DAA1097 and DAA1106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. venogen.com [venogen.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. GSRS [precision.fda.gov]

- 7. medkoo.com [medkoo.com]

- 8. The translocator protein ligands as mitochondrial functional modulators for the potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Binding Affinity of Some Endogenous and Synthetic TSPO Ligands Regarding the rs6971 Polymorphism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. giffordbioscience.com [giffordbioscience.com]

The Discovery and Development of DAA-1097: A Selective Peripheral Benzodiazepine Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

DAA-1097, chemically known as N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a potent and selective agonist for the peripheral benzodiazepine (B76468) receptor (PBR), now more commonly referred to as the 18 kDa translocator protein (TSPO).[1] Emerging from research focused on developing anxiolytics with novel mechanisms of action, this compound has demonstrated significant anxiolytic-like properties in preclinical models without the sedative and motor-impairing side effects typically associated with central benzodiazepine receptor modulators. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and preclinical development of this compound, intended for an audience of researchers, scientists, and professionals in the field of drug development.

Introduction: The Rationale for Targeting the Translocator Protein (TSPO)

The translocator protein (TSPO) is a five-transmembrane domain protein primarily located on the outer mitochondrial membrane.[2][3][4] It is ubiquitously expressed throughout the body, with particularly high concentrations in steroid-producing tissues, the heart, and glial cells within the central nervous system. TSPO has been implicated in a variety of cellular processes, including cholesterol transport, neurosteroidogenesis, apoptosis, and the modulation of neuroinflammation. Its upregulation in response to neuronal injury and inflammation has made it an attractive therapeutic and diagnostic target for a range of neurological and psychiatric disorders. The development of selective TSPO ligands like this compound was driven by the hypothesis that modulating TSPO activity could offer a novel approach to treating anxiety and other stress-related conditions, potentially avoiding the adverse effects of drugs acting on the GABA-A receptor complex.

Discovery and Synthesis

This compound was identified as part of a series of aryloxyanilide derivatives designed as novel and selective PBR ligands. The discovery process involved the strategic modification of a lead compound to optimize binding affinity and selectivity for TSPO over the central benzodiazepine receptor.

Synthesis of this compound

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in the reviewed literature, the general synthetic route for aryloxyanilide derivatives involves the N-alkylation of a substituted aniline (B41778) with a benzyl (B1604629) halide, followed by acylation. Based on the structure of this compound, a plausible synthetic pathway is outlined below.

Caption: Plausible synthetic workflow for this compound.

Mechanism of Action

This compound exerts its pharmacological effects through its high-affinity binding to and agonism of the translocator protein (TSPO).

Receptor Binding Profile

In vitro receptor binding studies have demonstrated the high affinity and selectivity of this compound for TSPO. The following table summarizes the key binding affinity data.

| Radioligand | Target | Preparation | IC50 (nM) | Reference |

| [3H]PK 11195 | PBR/TSPO | Crude mitochondrial preparations of rat whole brain | 0.92 | [1] |

| [3H]Ro 5-4864 | PBR/TSPO | Crude mitochondrial preparations of rat whole brain | 0.64 | [1] |

| [3H]-flunitrazepam | Central Benzodiazepine Receptor (CBR) | Membranes of rat whole brain | >10,000 | [1] |

Signaling Pathways

The activation of TSPO by this compound is believed to initiate a cascade of downstream events, primarily related to neurosteroidogenesis and the modulation of apoptosis.

TSPO plays a crucial role in the transport of cholesterol from the outer to the inner mitochondrial membrane, which is the rate-limiting step in the synthesis of neurosteroids such as pregnenolone. These neurosteroids can then allosterically modulate neurotransmitter receptors, including the GABA-A receptor, to produce anxiolytic effects.

Caption: this compound-mediated TSPO activation and neurosteroidogenesis.

TSPO is also a component of the mitochondrial permeability transition pore (mPTP). Modulation of the mPTP can influence mitochondrial membrane potential and the release of pro-apoptotic factors like cytochrome c, thereby playing a role in the regulation of programmed cell death.

Caption: Potential role of this compound in apoptosis modulation via TSPO.

Preclinical Development

The preclinical evaluation of this compound has focused on its anxiolytic-like effects in established animal models.

In Vivo Efficacy

This compound has demonstrated anxiolytic properties in both mice and rats following oral administration.[1]

| Animal Model | Species | Key Findings | Reference |

| Light/Dark Exploration Test | Mouse | Increased time spent in the light compartment, indicative of an anxiolytic effect. | [1] |

| Elevated Plus-Maze Test | Rat | Increased exploration of the open arms, consistent with an anxiolytic effect. | [1] |

Notably, unlike diazepam and buspirone, this compound did not significantly affect spontaneous locomotor activity in mice, suggesting a lack of sedative side effects.[1]

Experimental Protocols

This test is based on the innate aversion of mice to brightly lit, open spaces.

Caption: Experimental workflow for the mouse light/dark exploration test.

This assay assesses anxiety-like behavior by measuring the rodent's exploration of open versus enclosed arms of a maze elevated from the floor.

Caption: Experimental workflow for the rat elevated plus-maze test.

Pharmacokinetics and Toxicology

Detailed pharmacokinetic and toxicology data for this compound are not extensively reported in the public domain. Such studies would be a critical component of further preclinical and clinical development to establish the compound's absorption, distribution, metabolism, excretion (ADME), and safety profile.

Clinical Development Status

There is no publicly available information on any clinical trials of this compound in humans. This suggests that the compound may not have progressed beyond the preclinical stage of development.

Conclusion and Future Perspectives

This compound represents a significant discovery in the field of TSPO ligand development. Its high affinity and selectivity for TSPO, coupled with its demonstrated anxiolytic-like efficacy in preclinical models without the common side effects of central benzodiazepine receptor agonists, highlight its potential as a novel therapeutic agent. The lack of sedative and motor-impairing effects is a particularly promising feature.

Further research would be necessary to fully elucidate the therapeutic potential of this compound. Comprehensive pharmacokinetic and toxicology studies are required to establish a complete safety and ADME profile. Should these studies yield favorable results, the progression of this compound or structurally related compounds into clinical trials for anxiety disorders or other conditions associated with TSPO dysregulation would be a logical next step. The continued exploration of selective TSPO agonists like this compound holds promise for the development of a new generation of anxiolytic medications with improved side-effect profiles.

References

- 1. Neuropharmacological profile of peripheral benzodiazepine receptor agonists, DAA1097 and DAA1106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Translocator protein in the rise and fall of central nervous system neurons [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: DAA-1097 for In Vivo Studies

Introduction

DAA-1097, or N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide, is a potent and selective non-benzodiazepine agonist for the Translocator Protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1] Located on the outer mitochondrial membrane, TSPO is involved in various cellular functions, including steroidogenesis, apoptosis, and neuroinflammation.[2][3] this compound has demonstrated significant anxiolytic-like properties in preclinical animal models without the sedative or motor-impairing side effects associated with central benzodiazepine receptor agonists.[1] These application notes provide a summary of this compound's binding characteristics and detailed protocols for conducting in vivo behavioral studies to assess its anxiolytic potential.

Mechanism of Action

This compound exerts its effects by binding with high affinity to the 18 kDa TSPO located on the outer mitochondrial membrane, particularly in glial cells within the central nervous system.[4] Unlike traditional benzodiazepines that modulate the GABA-A receptor, this compound's mechanism does not involve direct interaction with the central benzodiazepine receptor (CBR).[1][5] Activation of TSPO by this compound is believed to stimulate the synthesis of endogenous neurosteroids, such as allopregnanolone.[3] These neurosteroids can then act as positive allosteric modulators of the GABA-A receptor, enhancing GABAergic inhibition and producing anxiolytic effects.[3][6]

Quantitative Data

The binding affinity of this compound has been characterized through radioligand binding assays. The data clearly indicates high selectivity for TSPO (PBR) over the central benzodiazepine receptor (CBR).

| Parameter | Target | Radioligand | Preparation | IC₅₀ (nM) | Reference |

| Binding Affinity | TSPO (PBR) | [³H]PK 11195 | Rat whole brain mitochondria | 0.92 | [1][2] |

| Binding Affinity | TSPO (PBR) | [³H]Ro 5-4864 | Rat whole brain mitochondria | 0.64 | [1] |

| Binding Affinity | CBR | [³H]-Flunitrazepam | Rat whole brain membranes | >10,000 | [1] |

Experimental Protocols for In Vivo Studies

The following protocols describe standard behavioral assays used to evaluate the anxiolytic-like effects of this compound in rodents.[1]

Protocol 1: Elevated Plus Maze (EPM) Test for Anxiolytic Activity in Rats

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[7] The test is based on the animal's natural aversion to open and elevated spaces.[7] An increase in the time spent and entries made into the open arms is indicative of an anxiolytic effect.

A. Objective: To evaluate the anxiolytic-like effects of this compound in rats.

B. Materials:

-

Male Wistar or Sprague-Dawley rats (250-300g)

-

Elevated Plus Maze apparatus (two open arms, two closed arms, elevated 50 cm from the floor)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose or 10% Tween 80 in distilled water)

-

Oral gavage needles

-

Video camera and tracking software (e.g., ANY-maze, EthoVision)

-

Stopwatch

C. Drug Preparation and Administration:

-

Prepare a homogenous suspension of this compound in the chosen vehicle. Sonication may be required.

-

Administer this compound or vehicle orally (p.o.) via gavage at a volume of 5 mL/kg. Doses ranging from 0.1 to 10 mg/kg can be explored.[1]

-

Allow for a pre-treatment period of 60 minutes before starting the behavioral test.

D. Experimental Procedure:

-

Acclimatize rats to the testing room for at least 1 hour before the experiment.

-

Place a rat gently onto the central platform of the EPM, facing one of the closed arms.

-

Allow the animal to explore the maze freely for 5 minutes.

-

Record the session using a video camera positioned above the maze.

-

After the 5-minute session, return the animal to its home cage.

-

Thoroughly clean the maze with 70% ethanol (B145695) between trials to remove olfactory cues.

E. Data Analysis:

-

Primary Measures:

-

Time spent in the open arms (s)

-

Number of entries into the open arms

-

Time spent in the closed arms (s)

-

Number of entries into the closed arms

-

-

Calculated Ratios:

-

Percentage of time spent in open arms: (Time in open / (Time in open + Time in closed)) * 100

-

Percentage of open arm entries: (Entries to open / (Entries to open + Entries to closed)) * 100

-

-

Locomotor Activity Measure:

-

Total number of arm entries (open + closed)

-

-

Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's) to compare this compound treated groups with the vehicle control group. A p-value < 0.05 is typically considered significant.

Protocol 2: Light/Dark Exploration Test for Anxiolytic Activity in Mice

This test is based on the conflict between the innate aversion of mice to brightly lit areas and their tendency to explore a novel environment.[7] Anxiolytic compounds increase the time spent in the brightly lit compartment.

A. Objective: To evaluate the anxiolytic-like effects of this compound in mice.

B. Materials:

-

Male ICR or C57BL/6 mice (25-30g)

-

Light/Dark box apparatus (a box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting them)

-

This compound

-

Vehicle (as described in Protocol 1)

-

Oral gavage needles

-

Infrared beam system or video tracking software

-

Stopwatch

C. Drug Preparation and Administration:

-

Prepare this compound suspension as described previously.

-

Administer this compound or vehicle orally (p.o.) at a volume of 10 mL/kg. Doses ranging from 0.1 to 10 mg/kg can be explored.[1]

-

Allow for a pre-treatment period of 60 minutes before testing.

D. Experimental Procedure:

-

Acclimatize mice to the testing room for at least 1 hour.

-

Place a mouse into the center of the brightly lit compartment, facing away from the opening to the dark compartment.

-

Allow the animal to explore the apparatus freely for 10 minutes.

-

The session is automatically recorded by the infrared beam system or video tracking software.

-

After the session, return the mouse to its home cage.

-

Clean the apparatus thoroughly with 70% ethanol between animals.

E. Data Analysis:

-

Primary Measures:

-

Time spent in the light compartment (s)

-

Latency to first enter the dark compartment (s)

-

Number of transitions between compartments

-

-

Locomotor Activity Measure:

-

Total number of transitions can serve as an index of general activity.

-

-

Statistical Analysis: Use a one-way ANOVA followed by a post-hoc test to compare this compound treated groups with the vehicle control group. A p-value < 0.05 is considered statistically significant.

This compound is a selective TSPO agonist with demonstrated anxiolytic-like efficacy in standard preclinical models. The protocols outlined above provide a framework for researchers to reliably assess the in vivo pharmacological effects of this compound and similar compounds. It is crucial to note that this compound does not affect spontaneous locomotor activity at anxiolytic doses, highlighting its selective mechanism of action compared to classical benzodiazepines.[1]

References

- 1. Neuropharmacological profile of peripheral benzodiazepine receptor agonists, DAA1097 and DAA1106 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The translocator protein ligands as mitochondrial functional modulators for the potential anti-Alzheimer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. benzoinfo.com [benzoinfo.com]

- 6. ClinPGx [clinpgx.org]

- 7. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for DAA-1097 in Mouse Anxiety Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of DAA-1097, a selective translocator protein (TSPO) agonist, in preclinical mouse models of anxiety. Detailed protocols for common behavioral assays are included to facilitate experimental design and execution.

Introduction

This compound is a selective ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR).[1][2] Emerging evidence indicates that TSPO ligands, such as this compound, possess potent anxiolytic-like properties in animal models.[2][3] These compounds are thought to exert their effects by modulating the synthesis of endogenous neurosteroids, which in turn allosterically modulate GABA-A receptor function, the primary target of classic anxiolytics like benzodiazepines. Unlike benzodiazepines, TSPO ligands like this compound may offer a more favorable side-effect profile, making them a promising area of research for novel anxiolytic drug development.

Mechanism of Action

This compound acts as an agonist at the TSPO, which is primarily located on the outer mitochondrial membrane of glial cells within the central nervous system. Activation of TSPO facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids such as allopregnanolone. These neurosteroids are potent positive allosteric modulators of the GABA-A receptor, enhancing the inhibitory effects of GABA and leading to anxiolysis.

Dosage Information for TSPO Ligands in Mouse Anxiety Models

While the seminal study by Okuyama et al. (1999) demonstrated the anxiolytic effects of this compound in the mouse light/dark exploration test via oral administration, the specific dosage was not detailed in the available literature.[3] However, data from other potent and orally active TSPO ligands can provide a valuable reference for dose-finding studies.

| Compound | Animal Model | Effective Dosage Range (p.o.) | Reference |

| AC-5216 | Light/Dark Box Test (Mouse) | 0.003 - 0.01 mg/kg | [3] |

| Social Interaction Test (Mouse) | 0.01 - 0.3 mg/kg | [3] | |

| ZBD-2 | Chronic Inflammatory Pain-Induced Anxiety (Mouse) | 0.15 - 1.5 mg/kg (i.p.) |

Note: Given the lack of specific dosage information for this compound, it is strongly recommended that researchers conduct a preliminary dose-response study to determine the optimal concentration for their specific experimental conditions.

Experimental Protocols

The following are detailed protocols for commonly used mouse models of anxiety. These assays are sensitive to the anxiolytic effects of TSPO ligands.

Light/Dark Box Test

This test is based on the innate aversion of mice to brightly illuminated areas and their natural tendency to explore novel environments. Anxiolytic compounds increase the time spent in the light compartment.

Apparatus: A rectangular box divided into a small, dark compartment (approximately 1/3 of the total area) and a large, illuminated compartment (approximately 2/3 of the total area). An opening connects the two compartments.

Procedure:

-

Acclimatize mice to the testing room for at least 30 minutes prior to the experiment.

-

Administer this compound or vehicle control orally at the desired time point before testing (typically 30-60 minutes).

-

Gently place the mouse in the center of the illuminated compartment, facing away from the opening to the dark compartment.

-

Allow the mouse to freely explore the apparatus for a period of 5-10 minutes.

-

Record the session using a video camera positioned above the apparatus.

-

After each trial, thoroughly clean the apparatus with 70% ethanol (B145695) to remove any olfactory cues.

-

Analyze the video recordings for the following parameters:

-

Time spent in the light compartment

-

Time spent in the dark compartment

-

Number of transitions between compartments

-

Latency to first enter the dark compartment

-

Total distance traveled

-

Elevated Plus Maze (EPM) Test

The EPM test is based on the conflict between the mouse's natural tendency to explore a novel environment and its aversion to open, elevated spaces. Anxiolytic compounds increase the time spent in the open arms.

Apparatus: A plus-shaped maze elevated from the floor, with two open arms and two enclosed arms of equal dimensions.

Procedure:

-

Acclimatize mice to the testing room for at least 30 minutes prior to the experiment.

-

Administer this compound or vehicle control orally at the desired time point before testing.

-

Place the mouse in the center of the maze, facing one of the open arms.

-

Allow the mouse to freely explore the maze for 5 minutes.

-

Record the session using a video camera.

-

Clean the maze with 70% ethanol between subjects.

-

Analyze the recordings for:

-

Time spent in the open arms

-

Time spent in the closed arms

-

Number of entries into the open arms

-

Number of entries into the closed arms

-

Total distance traveled

-

Open Field Test (OFT)

The OFT assesses general locomotor activity and anxiety-like behavior in a novel environment. Anxiolytic compounds typically increase exploration of the center of the open field.

Apparatus: A square arena with high walls to prevent escape. The floor is typically divided into a central zone and a peripheral zone.

Procedure:

-

Acclimatize mice to the testing room for at least 30 minutes.

-

Administer this compound or vehicle control orally.

-

Gently place the mouse in the center of the open field.

-

Allow the mouse to explore for 5-10 minutes.

-

Record the session with a video camera.

-

Clean the arena with 70% ethanol after each trial.

-

Analyze the recordings for:

-

Time spent in the center zone

-

Time spent in the peripheral zone

-

Number of entries into the center zone

-

Total distance traveled

-

Rearing frequency

-

Experimental Workflow

The following diagram illustrates a typical workflow for a preclinical study investigating the anxiolytic effects of this compound.

References

Application Notes and Protocols: DAA-1097 in the Rat Elevated Plus-Maze Test

For Researchers, Scientists, and Drug Development Professionals

Introduction

DAA-1097 is a potent and selective agonist for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine (B76468) receptor (PBR). Unlike classical benzodiazepines that act on the central benzodiazepine receptor (CBR), this compound exhibits anxiolytic-like properties without significant sedative or motor side effects.[1] This makes it a compound of interest for the development of novel anxiolytic therapies. The elevated plus-maze (EPM) is a widely used and validated behavioral assay to assess anxiety-like behavior in rodents.[2] This test relies on the conflict between the animal's natural tendency to explore a novel environment and its aversion to open, elevated spaces.[2] Anxiolytic compounds typically increase the time spent and the number of entries into the open arms of the maze.[3]

These application notes provide a comprehensive overview of the use of this compound in the rat elevated plus-maze test, including its mechanism of action, detailed experimental protocols, and data presentation templates.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its anxiolytic effects by binding to TSPO, which is primarily located on the outer mitochondrial membrane. This binding facilitates the translocation of cholesterol from the outer to the inner mitochondrial membrane, a rate-limiting step in the synthesis of neurosteroids. These neurosteroids, such as allopregnanolone, are positive allosteric modulators of the GABA-A receptor, enhancing inhibitory neurotransmission and producing anxiolytic effects.

Caption: this compound signaling pathway leading to anxiolytic effects.

Data Presentation

While the anxiolytic effects of this compound in the rat elevated plus-maze have been reported, specific quantitative data from dose-response studies are not widely available in peer-reviewed literature. The following tables are provided as templates for researchers to structure their data for clear comparison.

Table 1: Effect of this compound on Time Spent in Arms of the Elevated Plus-Maze

| Treatment Group | Dose (mg/kg, p.o.) | Time in Open Arms (s) (Mean ± SEM) | Time in Closed Arms (s) (Mean ± SEM) |

| Vehicle Control | - | ||

| This compound | 0.1 | ||

| This compound | 1.0 | ||

| This compound | 10.0 | ||

| Positive Control (e.g., Diazepam) | 2.0 |

Table 2: Effect of this compound on Arm Entries in the Elevated Plus-Maze

| Treatment Group | Dose (mg/kg, p.o.) | Open Arm Entries (Count) (Mean ± SEM) | Closed Arm Entries (Count) (Mean ± SEM) | Total Arm Entries (Count) (Mean ± SEM) |

| Vehicle Control | - | |||